molecular formula C12H18ClNO2 B2908078 3-(3-Methoxyphenoxy)piperidine hydrochloride CAS No. 1315677-72-5

3-(3-Methoxyphenoxy)piperidine hydrochloride

Cat. No. B2908078
CAS RN: 1315677-72-5
M. Wt: 243.73
InChI Key: WOXIEWHYYNLTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Methoxyphenoxy)piperidine hydrochloride” is a chemical compound with a molecular weight of 243.73 g/mol . It is an analogue of piperidine.


Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyphenoxy)piperidine hydrochloride” is represented by the InChI code 1S/C12H17NO2.ClH/c1-14-10-4-2-5-11 (8-10)15-12-6-3-7-13-9-12;/h2,4-5,8,12-13H,3,6-7,9H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Methoxyphenoxy)piperidine hydrochloride” include a molecular weight of 243.73 g/mol . It is recommended to be stored at room temperature .

Safety and Hazards

The safety information for “3-(3-Methoxyphenoxy)piperidine hydrochloride” includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

Future Directions

Piperidine derivatives, such as “3-(3-Methoxyphenoxy)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(3-methoxyphenoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-10-4-2-5-11(8-10)15-12-6-3-7-13-9-12;/h2,4-5,8,12-13H,3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWKEPJHQPPFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.